2-Methyl-3-(3-trifluoromethoxyphenyl)benzoic acid
Description
2-Methyl-3-(3-trifluoromethoxyphenyl)benzoic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a benzoic acid moiety
Properties
IUPAC Name |
2-methyl-3-[3-(trifluoromethoxy)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-9-12(6-3-7-13(9)14(19)20)10-4-2-5-11(8-10)21-15(16,17)18/h2-8H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQBRJPFGOBWND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691761 | |
| Record name | 2-Methyl-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261508-68-2 | |
| Record name | 2-Methyl-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(3-trifluoromethoxyphenyl)benzoic acid typically involves the introduction of the trifluoromethoxy group into the phenyl ring, followed by the formation of the benzoic acid structure. One common method involves the reaction of 3-trifluoromethoxyaniline with methyl benzoate under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the trifluoromethoxy group, potentially converting it to a trifluoromethyl group or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups into the aromatic ring.
Scientific Research Applications
2-Methyl-3-(3-trifluoromethoxyphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.
Biology: The compound’s unique structure makes it a valuable tool in studying the effects of trifluoromethoxy groups on biological activity.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(3-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its binding affinity to enzymes or receptors. This can lead to modulation of biological pathways, making the compound useful in various therapeutic applications.
Comparison with Similar Compounds
- 2-Methyl-3-(4-trifluoromethoxyphenyl)benzoic acid
- 2-Fluoro-3-(trifluoromethyl)benzoic acid
- 2-Methyl-3-(trifluoromethyl)benzoic acid
Comparison: Compared to similar compounds, 2-Methyl-3-(3-trifluoromethoxyphenyl)benzoic acid is unique due to the specific position of the trifluoromethoxy group on the phenyl ring. This positional difference can significantly impact the compound’s chemical reactivity, biological activity, and overall properties. For instance, the trifluoromethoxy group at the 3-position may confer different electronic effects compared to the 4-position, leading to variations in how the compound interacts with other molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
